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Compound of Interest

Compound Name: C34H48Br203

Cat. No.: B15173871

An objective comparison of the structural activity relationship (SAR) of C34H48Br203 analogs
is not feasible as searches for this specific molecular formula did not yield relevant, publicly
available research. However, a well-researched class of brominated marine natural products
with similar molecular characteristics, the aplysiatoxin analogs, provides a robust case study for
SAR investigations. This guide will focus on these compounds to illustrate the principles of SAR
studies in drug development.

Aplysiatoxins, originally isolated from the sea hare Stylocheilus longicauda but produced by
cyanobacteria, are potent activators of Protein Kinase C (PKC), a key enzyme in cellular signal
transduction.[1][2] This activity is linked to a range of biological effects, including tumor
promotion and antiproliferative action against various cancer cell lines.[1][3] The molecular
formula of debromoaplysiatoxin is C32H48010, and its derivatives often have similar atomic
compositions, making them a relevant proxy for the user's request.

Comparative Biological Activity of Aplysiatoxin
Analogs

The following table summarizes the in vitro biological activity of various aplysiatoxin analogs,
demonstrating the impact of structural modifications on their bioactivity.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15173871?utm_src=pdf-interest
https://www.benchchem.com/product/b15173871?utm_src=pdf-body
https://www.ag.kagawa-u.ac.jp/charlesy/wp/wp-content/uploads/2023/02/Suzuki2022.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061199/
https://www.ag.kagawa-u.ac.jp/charlesy/wp/wp-content/uploads/2023/02/Suzuki2022.pdf
https://pubmed.ncbi.nlm.nih.gov/33130291/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Brine Shrimp Kv1.5 Channel Antiproliferativ
Compound Key Structural o o o
Toxicity (IC50, Inhibition e Activity
Name Features
uM) (IC50, uM) (IC50, uM)
Lacks the
Debromoaplysiat  bromine atom HelLa cells:
_ _ 0.34 £ 0.036[4] -
oxin (DAT) presentin 3.03[5]
aplysiatoxin.
Dehydroxylated
Anhydrodebromo - )
) ) at the 3-position Higher than
aplysiatoxin - -
compared to DAT[4]
(Anhydro DAT)
DAT.
3-
Methylated at the )
Methoxydebromo Higher than
) ) 3-hydroxy group - -
aplysiatoxin (3- DAT[4]

OCH3 DAT)

of DAT.

Oscillatoxin E

Features a
hexane-
tetrahydropyran

in a spirobicyclic

0.79 + 0.032[2]

system.

Features a Weaker than

hexane- Oscillatoxin E
Oscillatoxin F tetrahydropyran - (-32.217 kcal/mol -

in a spirobicyclic

system.

binding affinity)
(2]

Neo-
debromoaplysiat

oxin A

Possesses a
6/10/6 fused-ring

system.

No apparent
toxicity[4]

Potent blocker[2]

Neo-
debromoaplysiat

oxin B

Possesses a
6/6/6 fused ring

system.

No apparent
toxicity[4]

Neo-

debromoaplysiat

Features a
bicyclo[2.1.1]tetr

No apparent
toxicity[4]

1.79 + 0.22[4]

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.mdpi.com/2072-6651/12/11/733
https://pmc.ncbi.nlm.nih.gov/articles/PMC10059712/
https://www.mdpi.com/2072-6651/12/11/733
https://www.mdpi.com/2072-6651/12/11/733
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061199/
https://www.mdpi.com/2072-6651/12/11/733
https://pmc.ncbi.nlm.nih.gov/articles/PMC9061199/
https://www.mdpi.com/2072-6651/12/11/733
https://www.mdpi.com/2072-6651/12/11/733
https://www.mdpi.com/2072-6651/12/11/733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

oxin G ahydropyran.

Contains a
Neo- _
) unique 5/6 fused-  No apparent
debromoaplysiat ] ] o 1.46 + 0.14[4] -
i dioxygen spiral toxicity[4]
oxin

ring system.
SwW480,
Neo- ] SGC7901, LoVo,
) Contains a
debromoaplysiat ) ] - 1.64 + 0.15[5] PC-9:
) peroxide bridge.
oxin J Remarkable
cytotoxicity[5]
S Strong anti-
Simplified analog ) )
10-Me-aplog-1 - - proliferative
of DAT. o
activity[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below
are the protocols for key assays used to evaluate the biological activity of aplysiatoxin analogs.

Brine Shrimp Toxicity Assay

This assay is a general screen for toxicity. The brine shrimp toxicity of the aplysiatoxin
derivatives was evaluated as previously described.[4] Briefly, brine shrimp eggs were hatched
in artificial seawater under a light source for 48 hours. The nauplii were then collected and
transferred to 96-well plates (10-15 nauplii per well). The test compounds, dissolved in DMSO,
were added to the wells at various concentrations. After 24 hours of incubation, the number of
dead nauplii was counted, and the IC50 values were calculated.[4]

Kv1.5 Channel Inhibitory Assay

The inhibitory activity of the compounds against the Kv1.5 potassium channel was assessed
using a whole-cell patch-clamp technique on HEK293 cells stably expressing the human Kv1.5
channel.[4] The cells were cultured and prepared for electrophysiological recording. The
external solution contained (in mM): 140 NaCl, 5 KCI, 1 MgClI2, 2 CaCl2, 10 HEPES, and 10
glucose, adjusted to pH 7.4. The internal pipette solution contained (in mM): 140 KCI, 1 MgCl2,
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10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.3. The current was elicited by a
depolarizing pulse to +60 mV from a holding potential of -80 mV. The compounds were applied
to the cells, and the inhibition of the Kv1.5 current was measured.[4]

Signaling Pathway and Experimental Workflow

Aplysiatoxin and its analogs are potent activators of Protein Kinase C (PKC). The following
diagram illustrates the canonical PKC signaling pathway.

Click to download full resolution via product page

Caption: Protein Kinase C (PKC) Signaling Pathway Activation by Aplysiatoxin Analogs.

Summary of Structure-Activity Relationships

The data presented in this guide reveals several key structure-activity relationships for

aplysiatoxin analogs:

e The 3-hydroxy group appears to be important for toxicity, as its modification in
anhydrodebromoaplysiatoxin and 3-methoxydebromoaplysiatoxin leads to a decrease in
brine shrimp toxicity compared to debromoaplysiatoxin.[4]
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The macrocyclic ring system is a crucial determinant of biological activity. Aplysiatoxins with
a 6/12/6 or 6/10/6 tricyclic system show strong PKC activation, while oscillatoxins with a
spirobicyclic system lack this effect but can potently inhibit the Kv1.5 potassium channel.[2]

The presence of a peroxide bridge can confer significant and selective cytotoxicity against
cancer cell lines, as seen in neo-debromoaplysiatoxin J.[5]

Simplified, synthetically accessible analogs can retain potent biological activity. For example,
10-Me-aplog-1, a simplified analog of debromoaplysiatoxin, exhibits strong antiproliferative
activity.[3] This highlights the potential for developing novel anticancer agents with reduced
synthetic complexity.

Neo-aplysiatoxins, with their modified ring systems, generally exhibit low general toxicity (as
indicated by the brine shrimp assay) but can have potent and specific activities, such as
Kv1.5 channel inhibition.[4] This suggests a favorable therapeutic window for these analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-c34h48br203-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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